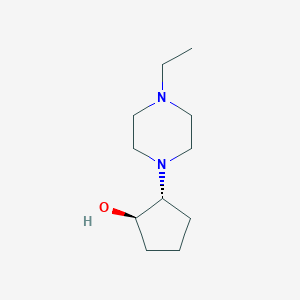
(1R,2R)-2-(4-ethylpiperazin-1-yl)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-(4-ethylpiperazin-1-yl)cyclopentan-1-ol is a chiral compound that features a cyclopentane ring substituted with a hydroxyl group and a 4-ethylpiperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(4-ethylpiperazin-1-yl)cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 4-ethylpiperazine.
Reduction: Cyclopentanone is reduced to cyclopentanol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group of cyclopentanol is then substituted with the 4-ethylpiperazine moiety through a nucleophilic substitution reaction, often using a suitable leaving group like a tosylate or mesylate.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-2-(4-ethylpiperazin-1-yl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated cyclopentane ring.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Tosyl chloride (TsCl), mesyl chloride (MsCl)
Major Products Formed
Oxidation: Cyclopentanone derivative
Reduction: Saturated cyclopentane derivative
Substitution: Various substituted cyclopentane derivatives
Aplicaciones Científicas De Investigación
(1R,2R)-2-(4-ethylpiperazin-1-yl)cyclopentan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1R,2R)-2-(4-ethylpiperazin-1-yl)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2R)-2-(4-methylpiperazin-1-yl)cyclopentan-1-ol
- (1R,2R)-2-(4-phenylpiperazin-1-yl)cyclopentan-1-ol
- (1R,2R)-2-(4-benzylpiperazin-1-yl)cyclopentan-1-ol
Uniqueness
(1R,2R)-2-(4-ethylpiperazin-1-yl)cyclopentan-1-ol is unique due to the presence of the 4-ethylpiperazine moiety, which imparts distinct physicochemical properties and potential biological activities compared to its analogs. The chiral nature of the compound also contributes to its specificity in interactions with molecular targets.
Propiedades
Fórmula molecular |
C11H22N2O |
|---|---|
Peso molecular |
198.31 g/mol |
Nombre IUPAC |
(1R,2R)-2-(4-ethylpiperazin-1-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H22N2O/c1-2-12-6-8-13(9-7-12)10-4-3-5-11(10)14/h10-11,14H,2-9H2,1H3/t10-,11-/m1/s1 |
Clave InChI |
YJDCMWPIWBEHAD-GHMZBOCLSA-N |
SMILES isomérico |
CCN1CCN(CC1)[C@@H]2CCC[C@H]2O |
SMILES canónico |
CCN1CCN(CC1)C2CCCC2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















